An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-isopropylaminopyrazine, a substituted pyrazine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, synthesis, reactivity, and analytical characterization, while also exploring its potential applications as a versatile building block in the development of novel therapeutic agents.
Introduction to the Pyrazine Scaffold and 2-Chloro-6-isopropylaminopyrazine
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a key component in a multitude of biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
2-Chloro-6-isopropylaminopyrazine (CAS No: 951884-00-7), with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol , is a key intermediate in the synthesis of more complex molecules. The presence of a reactive chlorine atom and an isopropylamino group on the pyrazine core provides two distinct points for further chemical modification, making it a valuable tool for creating diverse molecular libraries for drug screening.
| Property | Value |
| IUPAC Name | N-isopropyl-6-chloropyrazin-2-amine |
| CAS Number | 951884-00-7 |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
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// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C6 -- N_iso; N_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; N_iso -- H_N_iso; }
Caption: Chemical structure of 2-Chloro-6-isopropylaminopyrazine.
Synthesis and Reactivity
The primary route for the synthesis of 2-Chloro-6-isopropylaminopyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry allows for the introduction of various substituents onto the pyrazine ring.
Synthetic Pathway
The most logical and cost-effective starting material for this synthesis is 2,6-dichloropyrazine. The reaction proceeds by the selective displacement of one of the chlorine atoms by isopropylamine.
Caption: General synthetic scheme for 2-Chloro-6-isopropylaminopyrazine.
Experimental Protocol: Nucleophilic Aromatic Substitution
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Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).
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Nucleophile Addition: Add isopropylamine (1.0-1.2 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Chloro-6-isopropylaminopyrazine.
Causality Behind Experimental Choices:
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Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.
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Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.
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Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromaticity of the pyrazine ring needs to be temporarily disrupted.
Reactivity Profile
The reactivity of 2-Chloro-6-isopropylaminopyrazine is dominated by the remaining chlorine atom, which is susceptible to further nucleophilic substitution. This allows for the sequential introduction of a second, different nucleophile, leading to the synthesis of unsymmetrically substituted 2,6-diaminopyrazines. The electron-donating nature of the isopropylamino group can modulate the reactivity of the second chlorine atom compared to the starting 2,6-dichloropyrazine.
Furthermore, the pyrazine nitrogens can participate in coordination with metal catalysts, enabling cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations to introduce carbon-carbon and carbon-nitrogen bonds at the chloro-position.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Chloro-6-isopropylaminopyrazine. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the two distinct carbons of the pyrazine ring and the carbons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Chloro-6-isopropylaminopyrazine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further confirmation of the presence of a chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyrazines are important pharmacophores found in a variety of biologically active molecules. 2-Chloro-6-isopropylaminopyrazine serves as a key building block for the synthesis of compounds targeting a range of therapeutic areas.
While specific biological activities for 2-Chloro-6-isopropylaminopyrazine itself are not widely reported in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. The general class of aminopyrazines has been explored for its potential as:
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Kinase Inhibitors: The pyrazine scaffold can act as a hinge-binding motif in many protein kinases, which are crucial targets in oncology.
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Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.
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Central Nervous System (CNS) Agents: The ability of the pyrazine core to cross the blood-brain barrier has led to its investigation in the development of drugs targeting CNS disorders.
The versatility of 2-Chloro-6-isopropylaminopyrazine allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.
Safety and Handling
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin and Eye Irritation: May cause skin irritation and serious eye damage.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
Conclusion
2-Chloro-6-isopropylaminopyrazine is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a well-established and scalable process. The presence of two modifiable positions on the pyrazine core allows for the creation of a wide array of derivatives for biological screening. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in drug discovery and development to fully exploit the potential of this important chemical intermediate.
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